Product packaging for 2-(Chloromethyl)phenol(Cat. No.:CAS No. 1321-10-4)

2-(Chloromethyl)phenol

Cat. No.: B1634175
CAS No.: 1321-10-4
M. Wt: 142.58 g/mol
InChI Key: AUESJGZPPPVYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)phenol ( 40053-98-3 ) is a high-quality chemical reference standard supplied with comprehensive characterization data, ensuring compliance with regulatory guidelines . With a molecular formula of C7H7ClO and a molecular weight of 142.58 g/mol , this compound is essential for analytical method development and validation (AMV), quality control (QC) applications, and plays a crucial role in Abbreviated New Drug Applications (ANDA) . Also known as o-Hydroxybenzyl chloride , it possesses a density of approximately 1.233 g/cm³ and a boiling point of 240.7°C at 760 mmHg . This product is strictly for analytical purposes and is not intended for human use. Please note: A thorough review of the Safety Data Sheet (SDS) is required prior to handling. Always wear appropriate personal protective equipment and work in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO B1634175 2-(Chloromethyl)phenol CAS No. 1321-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUESJGZPPPVYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927533
Record name 2-(Chloromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321-10-4, 40053-98-3
Record name Chlorocresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040053983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloromethyl Phenol and Its Functionalized Derivatives

Direct Chloromethylation of Phenol (B47542) for Ortho-Substitution

The direct introduction of a chloromethyl group onto a phenol ring, particularly at the ortho position, is a synthetically valuable transformation. This section delves into the catalytic systems and strategies to control the regioselectivity of this reaction.

Catalytic Systems and Reaction Optimization

The chloromethylation of phenols is typically an acid-catalyzed reaction. Protonic acids such as sulfuric acid, hydrochloric acid, and phosphoric acid are cost-effective and commonly used catalysts. google.com Lewis acids like zinc chloride, stannic chloride, and aluminum chloride are also known to be excellent catalysts for this transformation. researchgate.net The classic Blanc chloromethylation reaction utilizes formaldehyde (B43269) (or its polymers like paraformaldehyde and trioxane) and hydrogen chloride as the chloromethylating reagents. google.com

Several catalytic systems have been developed to improve the efficiency and selectivity of the chloromethylation of aromatic compounds. For instance, a novel catalytic system consisting of zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG-800) in an aqueous medium under phase transfer catalysis (PTC) conditions has been shown to provide good to excellent yields. researchgate.net In this system, the concentration of sulfuric acid and the amount of acetic acid were found to be crucial for optimizing the reaction conversion. researchgate.net Another approach involves the use of rare-earth metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, Sm(OTf)₃) as highly effective catalysts, which are active even in aqueous solutions under heterogeneous conditions. researchgate.net

Micellar catalysis has also emerged as an effective method for chloromethylation in oil/water biphasic systems. researchgate.net Cationic surfactants, particularly those with longer hydrophobic carbon chains, have demonstrated higher catalytic activity. researchgate.net This method can significantly improve the selectivity for mono-chloromethylation. researchgate.net

A practical and convenient Blanc-type chloromethylation has been reported using dimethoxymethane (B151124) and chlorosulfonic acid, catalyzed by 10 mol% of zinc chloride under solvent-free conditions. tandfonline.com This mild and efficient method has been applied to various aromatic hydrocarbons and substituted phenolic derivatives. tandfonline.com

Catalyst/SystemReagentsConditionsKey Findings
ZnCl₂/AcOH/H₂SO₄/PEG-800Paraformaldehyde, HClAqueous PTC, 50°CGood to excellent yields; catalyst concentration is key. researchgate.net
Rare-earth metal triflatesTrioxane, HClHeterogeneous (organic/aqueous)Highly effective, even at low concentrations. researchgate.net
Cationic surfactant micellesFormaldehyde, HClOil/water biphasic systemImproved mono-chloromethylation selectivity. researchgate.net
ZnCl₂Dimethoxymethane, Chlorosulfonic acidSolvent-freeMild, efficient, and broadly applicable. tandfonline.com

Regioselectivity Challenges and Control Strategies

A significant challenge in the chloromethylation of phenol is controlling the regioselectivity, as the hydroxyl group directs electrophilic substitution to both the ortho and para positions. researchgate.net Typically, chlorination of phenol yields a mixture of ortho- and para-isomers, with the para-isomer often being the major product. scientificupdate.com

Several strategies have been developed to enhance ortho-selectivity. The choice of catalyst can play a crucial role. For example, in the chlorination of phenols using N-chlorosuccinimide, specific thiourea (B124793) catalysts can direct the reaction to favor the ortho-isomer. scientificupdate.com

The reaction conditions also influence the regioselectivity. For the chloromethylation of anisole (B1667542) and methyl cresyl ethers, conducting the reaction at low temperatures (0-15°C) without a catalyst favors monochloromethylation and can influence the ortho/para ratio. sciencemadness.org

Another strategy involves the use of directing groups. A "traceless directing group relay strategy" has been developed for the meta-selective arylation of phenols, where carbon dioxide is used as a transient directing group. nih.gov While focused on meta-arylation, this highlights the potential of transient directing groups to control regioselectivity. For ortho-selectivity, the inherent directing ability of the hydroxyl group can be exploited under carefully controlled conditions. researchgate.net Some classical phenol reactions yield predominantly ortho-substituted products due to neighboring group assistance from the hydroxyl group. researchgate.net

Synthesis of Ortho-Chloromethylated Phenol Derivatives

The ortho-chloromethyl group serves as a versatile handle for further functionalization, enabling the synthesis of a wide range of phenol derivatives with diverse properties and applications.

Synthesis of 2-(Chloromethyl)-4-nitrophenol (B20466) via Nitration of 2-(Chloromethyl)phenol

The synthesis of 2-(chloromethyl)-4-nitrophenol can be achieved through the nitration of this compound. However, this reaction presents regioselectivity challenges. The electron-withdrawing nature of the chloromethyl group directs the incoming nitro group primarily to the para position, but the formation of minor meta-substitution products is also possible, necessitating purification by methods such as chromatography.

An alternative and more common route is the Blanc chloromethylation of 4-nitrophenol (B140041). This reaction involves treating 4-nitrophenol with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. The mechanism proceeds through the formation of a chloromethyl cation, which then undergoes electrophilic aromatic substitution on the electron-rich phenol ring. Another approach involves the nitration of phenol followed by separation of the ortho and para isomers and subsequent chloromethylation of the p-nitrophenol. oc-praktikum.de A mixture of nitric acid and sulfuric acid is a common nitrating agent for this purpose.

Starting MaterialReagentsKey Aspect
This compoundHNO₃, H₂SO₄Regioselectivity can be an issue.
4-NitrophenolFormaldehyde, HCl, ZnCl₂Common and direct method.
Phenol1. HNO₃, H₂SO₄ 2. Separation 3. ChloromethylationMulti-step but allows for isomer separation. oc-praktikum.de

Synthesis of Sterically Hindered 2-(Chloromethyl)phenols (e.g., 2,6-Di-tert-butyl-4-(chloromethyl)phenol)

Sterically hindered phenols are valuable as antioxidants and stabilizers. mdpi.com The synthesis of 2,6-di-tert-butyl-4-(chloromethyl)phenol (B3196145) is a key example. This compound is typically synthesized via the chloromethylation of 2,6-di-tert-butylphenol. niscpr.res.inkyoto-u.ac.jp The reaction is often carried out using paraformaldehyde and dry hydrogen chloride gas. niscpr.res.in The bulky tert-butyl groups at the ortho positions direct the chloromethylation to the para position.

The synthesis of other sterically hindered chloromethylated phenols has also been reported. For instance, 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (B1581712) can be prepared by bubbling gaseous HCl through a mixture of 6-tert-butyl-2,4-dimethylphenol, concentrated HCl, sulfuric acid, and dimethoxymethane. kyoto-u.ac.jp These chloromethylated hindered phenols are useful intermediates for preparing light stabilizers. kyoto-u.ac.jp

A new tetradentate N,N,O tripod ligand has been prepared from bis(2-picolyl)amine and 2,4-di-tert-butyl-6-(chloromethyl)phenol, highlighting the utility of these compounds in coordination chemistry. acs.org

Starting PhenolChloromethylating AgentProduct
2,6-Di-tert-butylphenolParaformaldehyde, HCl2,6-Di-tert-butyl-4-(chloromethyl)phenol niscpr.res.in
6-tert-butyl-2,4-dimethylphenolDimethoxymethane, HCl, H₂SO₄6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol kyoto-u.ac.jp

Preparation of 2-Chloromethylphenyl Acetic Acid Derivatives

The preparation of 2-chloromethylphenyl acetic acid derivatives can be achieved through various synthetic routes. One patented method describes the production of these derivatives by cleaving the ether bonds in specific precursor compounds in the presence of hydrogen chloride and an inert solvent, with a catalyst selected from iron, indium, or their halides, oxides, or triflates. google.com For example, 2-methoxyimino-2-[(2-chloromethyl-phenyl] acetic acid methyl ester was synthesized with a 75-80% yield using this method with indium(III) chloride as a catalyst. google.com

These derivatives are valuable intermediates in organic synthesis. For instance, they can be used in the synthesis of 2-substituted indoles. researchgate.net

Alternative and Emerging Synthetic Routes to the this compound Scaffold

While the direct chloromethylation of phenol, often via the Blanc reaction using formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride, remains a fundamental method, several alternative and emerging synthetic strategies have been developed. These routes aim to overcome challenges associated with the traditional method, such as the formation of polymeric byproducts, poor regioselectivity, and the use of hazardous reagents. These alternative methodologies often involve multi-step sequences, novel catalytic systems, or the transformation of pre-functionalized precursors.

Synthesis via 2-(Hydroxymethyl)phenol Intermediate

A prominent and reliable alternative to direct chloromethylation is a two-step approach proceeding through a 2-(hydroxymethyl)phenol (also known as saligenin) intermediate. This method separates the introduction of the hydroxymethyl group from its conversion to the chloromethyl group, often leading to higher purity and better control over the reaction.

The first step involves the synthesis of 2-(hydroxymethyl)phenol. This is commonly achieved through the reaction of phenol with formaldehyde under basic conditions (e.g., using NaOH), a process known as the Raschig synthesis. The reaction conditions can be controlled to favor the formation of the ortho-isomer.

The second step is the chlorination of the benzylic alcohol. Several reagents can be employed for this transformation:

Thionyl Chloride (SOCl₂) : This is a widely used and effective reagent for converting primary alcohols to alkyl chlorides. The reaction of 2-(hydroxymethyl)phenol with thionyl chloride, often in a solvent like pyridine (B92270) or dichloromethane (B109758), provides this compound in good yield. nih.gov The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

Appel Reaction : The Appel reaction provides a mild method for converting alcohols to alkyl chlorides using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). organic-chemistry.orgrsc.org The reaction proceeds through an oxyphosphonium intermediate, which is then displaced by a chloride ion via an Sₙ2 mechanism. organic-chemistry.org This method is advantageous for its mild conditions, although it generates stoichiometric amounts of triphenylphosphine oxide as a byproduct. Polymer-supported triphenylphosphine can be used to simplify purification. rsc.org

The stepwise synthesis via the hydroxymethyl intermediate is particularly useful for creating functionalized derivatives where direct chloromethylation might be problematic. For instance, 2-(hydroxymethyl)phenyl methylcarbamate can be effectively chlorinated with thionyl chloride to produce 2-(chloromethyl)phenyl methylcarbamate with high purity.

Intermediate Chlorinating Agent Conditions Product Yield/Purity Reference
2-(Hydroxymethyl)phenyl methylcarbamateThionyl chloride (SOCl₂)Pyridine, 40°C, 1-2 h2-(Chloromethyl)phenyl methylcarbamate99% purity
Generic Benzyl (B1604629) AlcoholThionyl chloride (SOCl₂)Dichloromethane (CH₂Cl₂)Generic Benzyl Chloride- nih.gov
Benzyl alcoholPS-TPP / CCl₄77°C, 1-5 hBenzyl chloride88% rsc.org

This table presents data for the chlorination of benzyl alcohol precursors, a key step in this alternative synthesis of the this compound scaffold and its derivatives.

Modified and Catalytic Chloromethylation Methods

Efforts to improve the classical chloromethylation reaction have led to the development of modified procedures and new catalytic systems that offer better yields, milder conditions, and improved environmental profiles.

Solvent-Free and Modified Catalytic Systems : Research has shown that chloromethylation can be performed efficiently under solvent-free conditions. A practical Blanc-type chloromethylation uses dimethoxymethane and chlorosulfonic acid, catalyzed by zinc chloride (ZnCl₂), without a solvent, which simplifies the workup and reduces waste. tandfonline.com Zinc iodide (ZnI₂) has also been identified as an efficient catalyst for the chloromethylation of various aromatic compounds, including phenol derivatives, using a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane at mild temperatures (5–10°C). researchgate.net

Phase Transfer Catalysis (PTC) : Phase transfer catalysis offers another enhancement for chloromethylation reactions. A novel catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and a phase transfer catalyst like PEG-800 has been used for the chloromethylation of aromatic hydrocarbons in an aqueous medium. researchgate.net This method allows for good yields while using more environmentally benign aqueous systems. Quaternary ammonium (B1175870) salts are also effective phase transfer catalysts for these reactions, enabling high yields of chloromethylated products under optimized conditions. iosrjournals.org

Substrate Chloromethylating Agents Catalyst System Conditions Yield Reference
Benzene (B151609)Dimethoxymethane, Chlorosulfonic acid5 mol% ZnI₂CH₂Cl₂, 5-10°C, 0.5 h76% researchgate.net
TolueneParaformaldehyde, HClZnCl₂/AcOH/H₂SO₄/PEG-800Aqueous, 50°C, 8 h>80% researchgate.net
m-XyleneFormaldehydeC₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻80°C, 90 minHigh iosrjournals.org

This table illustrates various catalytic systems and conditions for the chloromethylation of aromatic compounds, representing emerging improvements applicable to phenol substrates.

Multi-step and Indirect Routes

In some cases, the this compound scaffold is constructed through more complex, multi-step synthetic sequences. These routes are often employed when specific substitution patterns are required that are not accessible through direct methods.

One such approach involves the functionalization of a pre-existing aromatic ring. For example, methylol and dimethylol derivatives of p-hydroxybenzoate esters can be prepared and subsequently converted to their corresponding chloromethyl derivatives. acs.org The synthesis starts with the reaction of a p-hydroxybenzoate ester with formaldehyde to introduce hydroxymethyl groups, which are then chlorinated using dry hydrogen chloride and a catalyst like zinc chloride. acs.org This strategy allows for the regioselective introduction of the chloromethyl group onto a phenol ring that already contains other functionalities.

Another indirect method involves the chlorination of o-cresol (B1677501) derivatives. While the direct chlorination of phenols with agents like sulfuryl chloride (SO₂Cl₂) typically results in ring chlorination, specific conditions can influence side-chain reactivity. nih.govmdpi.com However, achieving selective side-chain chlorination on cresol (B1669610) to form a chloromethyl group while preserving the phenol is challenging and often requires more specialized reagents or radical-initiated pathways, which are less common for this specific scaffold.

Starting Material Key Steps Key Reagents Intermediate/Product Reference
Methyl p-hydroxybenzoateHydroxymethylation, then ChlorinationHCHO, NaOH; then HCl, ZnCl₂Methyl 3-chloromethyl-4-hydroxybenzoate acs.org
p-HOC₆H₄CO₂RDimethylolation, then ChlorinationHCHO, NaOH; then HCl, ZnCl₂3,5-bis(Chloromethyl)-4-hydroxybenzoate esters acs.org

This table highlights multi-step synthetic sequences for producing functionalized derivatives of the this compound scaffold.

Elucidation of Reaction Pathways and Mechanistic Chemistry of 2 Chloromethyl Phenol

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the phenolic ring is a primary site for nucleophilic substitution reactions. The benzylic nature of this group enhances its reactivity compared to simple alkyl chlorides. smolecule.com These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. smolecule.com

Substituent Effects on Reaction Kinetics and Selectivity

The kinetics and selectivity of nucleophilic substitution at the chloromethyl group are influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups on the ring can increase the rate of nucleophilic substitution. smolecule.com For instance, in a related compound, 2,4-dichloro-6-(chloromethyl)phenol (B14726026), the chlorine atoms at the 2 and 4 positions are electron-withdrawing. smolecule.com This property is suggested to enhance the reactivity of the chloromethyl group towards nucleophilic attack compared to unsubstituted benzyl (B1604629) chloride by stabilizing the developing negative charge in the transition state. smolecule.com

Conversely, the hydroxyl group (-OH) at the ortho position can also influence the reaction. While it is an activating group for electrophilic aromatic substitution, its effect on nucleophilic substitution at the benzylic carbon is more complex and can involve participation of the neighboring group.

Reactions with Specific Nucleophiles (e.g., Amines, Thiols)

The chloromethyl group of 2-(chloromethyl)phenol and its derivatives readily reacts with a variety of nucleophiles, leading to the formation of new C-N and C-S bonds.

Amines: Reactions with primary and secondary amines lead to the formation of the corresponding (aminomethyl)phenols. This type of reaction is a common strategy for introducing an aminomethyl moiety onto a phenolic backbone.

Thiols: Similarly, thiols can act as nucleophiles, attacking the chloromethyl group to yield (thiomethyl)phenols.

These nucleophilic substitution reactions are fundamental in synthetic organic chemistry for the functionalization of phenolic compounds. smolecule.com

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic ring of this compound is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Directing Effects of the Hydroxyl and Chloromethyl Groups

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. smolecule.com The chloromethyl group, on the other hand, is a weakly deactivating, ortho, para-director. In the case of this compound, the powerful activating and directing effect of the hydroxyl group dominates, primarily directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). However, since position 2 is already substituted, the primary sites for electrophilic attack are positions 4 and 6. For instance, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 2-(chloromethyl)-4-nitrophenol (B20466) and 2-(chloromethyl)-6-nitrophenol.

Formation of Substituted 2-(Chloromethyl)phenols

Electrophilic aromatic substitution reactions provide a pathway to a variety of substituted 2-(chloromethyl)phenols. For example, chloromethylation of a substituted phenol (B47542) can introduce the chloromethyl group. The synthesis of 2,4-dichloro-6-(chloromethyl)phenol can be achieved by the chloromethylation of 2,4-dichlorophenol (B122985) using formaldehyde (B43269) and hydrochloric acid. smolecule.com

Cascade and Rearrangement Reactions Involving o-(Chloromethyl)phenols

o-(Chloromethyl)phenols are valuable precursors for various cascade and rearrangement reactions, often proceeding through the in situ generation of o-quinone methides.

One notable example is the reaction of o-(chloromethyl)phenols with enamino ketones. This reaction proceeds through a cascade transformation that includes a [4+2] cycloaddition of the enamino ketone to an in situ generated o-quinone methide, followed by the elimination of a secondary amine to afford 3-acyl- and 3-formyl-4H-chromenes. researchgate.net Similarly, reactions with other "push-pull" alkenes can lead to complex heterocyclic structures. researchgate.net

Furthermore, o-(chloromethyl)aryl amides can undergo cascade reactions with sulfur ylides to produce structurally diverse indoles under mild conditions. nih.gov Another example involves the reaction of N-(ortho-chloromethyl)aryl amides with ninhydrin-derived Morita-Baylis-Hillman carbonates, which proceeds via an in situ generated aza-o-quinone methide to form functionalized spiro[indanone-benzazepine] scaffolds through a [4+3] annulation. scispace.com

Rearrangement reactions are also known for related phenolic systems. For instance, the dienone-phenol rearrangement involves the conversion of a cyclohexadienone to a phenol under acidic conditions. wikipedia.org While not a direct reaction of this compound itself, the principles of carbocation-mediated rearrangements are relevant to the broader chemistry of substituted phenols. wikipedia.orgmsu.edu

In Situ Generation of o-Quinone Methides and Subsequent Cycloaddition Reactions

A pivotal aspect of the chemistry of this compound is its role as a precursor for the in situ generation of ortho-quinone methides (o-QMs). mdpi.combenthamscience.com These transient species are highly reactive and serve as versatile intermediates in organic synthesis. benthamscience.com The formation of o-QMs from 2-(chloromethyl)phenols typically involves the elimination of hydrogen chloride, often facilitated by a base. researchgate.netrsc.org

Once generated, these o-QMs readily undergo cycloaddition reactions, particularly [4+2] cycloadditions, with a variety of dienophiles. mdpi.combenthamscience.com This reactivity provides a direct route to various benzopyran structures, which are common scaffolds in natural products. mdpi.com For instance, the reaction of o-QMs generated from 2-(chloromethyl)phenols with enaminones leads to the formation of 3-acyl- and 3-formyl-4H-chromenes through a cascade transformation involving a [4+2] cycloaddition followed by the elimination of a secondary amine. researchgate.net

The versatility of o-QMs in cycloaddition reactions is further highlighted by their reactions with various olefins and other 2π partners. mdpi.comrsc.org These reactions can be catalyzed by different transition metal salts or Brønsted acids, allowing for chemoselective transformations. rsc.org The mechanism is believed to involve the formation of the o-quinone methide intermediate, which then reacts with the dienophile. researchgate.net

Recent advancements have also explored the use of aza-ortho-quinone methides, generated from precursors like N-(ortho-chloromethyl)aryl amides, in [4+3] cycloaddition reactions for the construction of complex heterocyclic scaffolds. rsc.org

PrecursorIntermediateReaction TypeProductCatalyst/ConditionsReference
This compoundo-Quinone Methide[4+2] Cycloaddition3-Acyl-4H-chromenesBase researchgate.net
This compound Derivativeso-Quinone Methide[4+2] CycloadditionChroman DerivativesTransition Metal Salts or Brønsted Acids rsc.org
N-(ortho-chloromethyl)aryl amidesAza-o-Quinone Methide[4+3] CycloadditionAzaspirocycloheptane OxindolePhosphine rsc.org

Formation of Heterocyclic Ring Systems (e.g., Chromenes)

The in situ generation of o-quinone methides from 2-(chloromethyl)phenols is a cornerstone for the synthesis of various heterocyclic ring systems, with chromenes being a prominent example. researchgate.netacs.orgnih.gov The formation of the chromene skeleton often proceeds through a [4+2] cycloaddition reaction pathway. benthamscience.comresearchgate.net

The reaction of 2-(chloromethyl)phenols with enamino ketones provides a direct route to 3-acyl- and 3-formyl-4H-chromenes. researchgate.net This transformation occurs through a cascade process initiated by the formation of the o-quinone methide, which then undergoes a [4+2] cycloaddition with the enamino ketone. researchgate.net Subsequent elimination of a secondary amine yields the final chromene product. researchgate.net

Furthermore, substituted 4H-thieno[3,2-c]chromene-2-carbaldehydes have been synthesized through a photochemical cyclization of precursors obtained from the reaction of phenols with 4-(chloromethyl)thiophene-2-carbaldehyde. thieme-connect.com This method highlights an alternative pathway to chromene-type structures.

The synthesis of 1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indoles] has been achieved through the reaction of Fisher's base with 2-chloromethyl-4-nitrophenol, which leads to spirocyclization upon treatment with a base. ktu.edu This demonstrates the utility of this compound derivatives in constructing complex, spirocyclic heterocyclic systems. ktu.edu

Redox Chemistry of this compound

The redox chemistry of this compound is an important aspect of its chemical profile, influencing its reactivity and potential applications.

Oxidation Pathways and Products

Phenols, in general, are susceptible to oxidation, and this compound is no exception. The oxidation of phenols can lead to the formation of quinones. libretexts.org For instance, the oxidation of phenol with chromic acid can yield p-benzoquinone. libretexts.org While specific studies on the detailed oxidation products of this compound are not extensively detailed in the provided results, it is known that chlorophenols can be oxidized. smolecule.comresearchgate.net The oxidation of related compounds, such as 5-Amino-2-(chloromethyl)phenol, can lead to quinone derivatives. smolecule.com The oxidation of 2-aminophenol, catalyzed by copper(II) complexes, results in the formation of 2-amino-phenoxazine-3-one, demonstrating a phenoxazinone synthase-like activity. iitkgp.ac.in

Reduction Reactions and Derivative Synthesis

The reduction of this compound and its derivatives can lead to various synthetic outcomes. For example, the reduction of 2-formyl-4:6-bishydroxymethylphenol, which can be derived from dichloromethylation of salicylaldehyde, with platinum and hydrogen yields 2:4:6-trishydroxymethylphenol. rsc.org This indicates that the chloromethyl group can be indirectly involved in multi-step synthetic sequences that include reduction steps.

In a different context, a polymer of 4,4'-(1-methylethylidene)bis-phenol with 2-(chloromethyl)oxirane can undergo reaction with reduced sodium sulfide, indicating that the epoxide ring, a feature related to the reactivity of the chloromethyl group, is involved in further transformations. habitablefuture.org While not a direct reduction of the chloromethyl group on the phenol, it points to the broader reactivity of related structures. The reduction of the nitro group in 2-chloro-5-nitrophenol, a compound structurally related to this compound, using iron powder and hydrochloric acid is a key step in the synthesis of 5-Amino-2-(chloromethyl)phenol. smolecule.com

Reaction TypeReactant(s)Reagent(s)/CatalystProduct(s)Reference
Oxidation5-Amino-2-(chloromethyl)phenolPotassium permanganateQuinone derivatives smolecule.com
Oxidation2-AminophenolCopper(II) complexes2-Amino-phenoxazine-3-one iitkgp.ac.in
Reduction2-Formyl-4:6-bishydroxymethylphenolPlatinum and hydrogen2:4:6-Trishydroxymethylphenol rsc.org
Reduction2-Chloro-5-nitrophenolIron powder and hydrochloric acid5-Amino-2-(chloromethyl)phenol smolecule.com

Applications of 2 Chloromethyl Phenol in Advanced Organic Synthesis and Materials Science

Building Block in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 2-(chloromethyl)phenol is prized for its ability to introduce a hydroxyphenylmethyl moiety into target molecules. This functionality is present in numerous biologically active compounds and complex organic structures.

Precursor for Pharmaceutical and Agrochemical Intermediates

This compound is a key starting material in the synthesis of a variety of pharmaceutical and agrochemical intermediates. ontosight.ai The reactivity of its chloromethyl group allows for straightforward nucleophilic substitution reactions, while the phenolic hydroxyl can be engaged in etherification or esterification reactions. This dual reactivity is exploited in the construction of more complex molecules with desired biological activities.

For instance, derivatives of this compound are used in the synthesis of certain antihistamines, anesthetics, and anti-inflammatory agents. ontosight.ai In the agrochemical sector, it is employed in the production of herbicides, insecticides, and fungicides. ontosight.ai The structural motif provided by this compound is a key component in building the core of these active molecules. A related compound, 4-(Chloromethyl)-2-nitrophenol, serves as a precursor for developing various pharmaceutical and agrochemical compounds. smolecule.com Similarly, 2-Chloro-4-[(dimethylamino)methyl]phenol, a derivative of chloromethylphenol, is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive phenolic and tertiary amine functionalities.

IntermediateApplication AreaReference
This compoundPharmaceuticals (Antihistamines, Anesthetics), Agrochemicals (Herbicides, Insecticides) ontosight.ai
4-(Chloromethyl)-2-nitrophenolPharmaceuticals, Agrochemicals, Dyes smolecule.com
2-Chloro-4-[(dimethylamino)methyl]phenolPharmaceuticals, Agrochemicals

Synthesis of Complex Organic Molecules

The utility of this compound extends to the synthesis of intricate organic molecules beyond the immediate scope of pharmaceuticals and agrochemicals. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable tool for organic chemists. For example, it can be used in the synthesis of substituted benzoxepine (B8326511) derivatives, which are heterocyclic compounds with a range of reported biological activities. researchgate.net

The synthesis of methyl 2-(chloromethyl) benzoxazole-5-carboxylate involves the reaction of 4-carbomethoxy-2-aminophenol with chloroacetic acid, showcasing a pathway to complex heterocyclic systems. ijpbs.com Furthermore, chloromethyl-substituted aromatic compounds are recognized as important intermediates because they can be easily transformed into a variety of fine or specialty chemicals. smolecule.com The synthesis of chiral calixarene (B151959) analogues, for example, has been achieved through the cyclization reactions of bis(chloromethyl)phenol−formaldehyde (B43269) tetramers with amino acid methyl esters. acs.org

Role in Polymer and Resin Chemistry

In materials science, this compound and its derivatives play significant roles in the synthesis and modification of polymers. Its bifunctional nature allows it to act as a monomer, an initiator, or a modifying agent, leading to materials with tailored properties.

Utilization as a Functional Monomer in Polymerization Processes

This compound is utilized as a monomer in the production of various polymers, most notably phenolic and epoxy resins. ontosight.ai In the formation of phenol-formaldehyde resins, it can be incorporated to introduce reactive chloromethyl groups into the polymer backbone. ontosight.ai These groups can then be used for subsequent cross-linking or functionalization reactions.

In the context of epoxy resins, this compound can react with epichlorohydrin (B41342) to form glycidyl (B131873) ethers, which are key components of epoxy resin systems. ontosight.ai These resins are known for their excellent mechanical properties, thermal stability, and chemical resistance, making them suitable for high-performance adhesives, coatings, and composite materials. ontosight.aiontosight.ai The polymer of formaldehyde, phenol (B47542), and 2-(chloromethyl)oxirane is a thermosetting epoxy resin used in coatings and electronics.

Investigation of this compound Derivatives as Polymerization Initiators

Derivatives of this compound have been investigated as initiators for various polymerization techniques. The chloromethyl group can serve as a site for initiating cationic polymerization or can be transformed into other initiating species. For instance, alkoxy derivatives of p-(chloromethyl)benzyl alcohol have been used to synthesize initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. 36.112.18arabjchem.org

While direct initiation by this compound itself is less common, its structural motifs are found in more complex initiator systems. For example, studies have explored the use of related p-(chloromethyl)styrene (pCMS) in cationic polymerizations, although it did not lead to living polymerization under the tested conditions. acs.org The development of initiators bearing phenolic functionalities allows for the synthesis of polymers with specific end-groups, which can be crucial for creating block copolymers or for surface grafting.

Polymerization TypeInitiator/Monomer DerivativeResulting Polymer/ApplicationReference
Ring-Opening PolymerizationAlkoxy derivatives of p-(chloromethyl)benzyl alcoholPoly(ε-caprolactone), Poly(l-lactide) 36.112.18arabjchem.org
Cationic Polymerizationp-(Chloromethyl)styrene (pCMS)Poly(p-chlorostyrene) acs.org
Epoxy Resin Formation2-(Chloromethyl)oxirane with phenol and formaldehydeThermosetting epoxy resins for coatings and electronics

Functionalization of Polymeric Materials via Post-Polymerization Modification with this compound Derived Units

Post-polymerization modification is a powerful strategy to introduce new functionalities onto existing polymer chains. The reactive nature of the chloromethyl group makes units derived from this compound excellent candidates for such modifications. A polymer containing pendant phenol groups can be reacted with an appropriate reagent to introduce a chloromethyl group, or conversely, a polymer with chloromethyl groups can be modified by reacting it with a phenolic compound.

This approach allows for the covalent attachment of various molecules to a polymer backbone, thereby altering its physical and chemical properties. For example, a poly(styrene-co-vinylbenzyl chloride-co-divinylbenzene) monolith can be functionalized through reactions involving the vinylbenzyl chloride units. nih.gov The phenol groups on a precursor polymer have been shown to be highly active in reacting with activated acetylenic compounds, demonstrating a "phenol–yne click reaction" for post-polymerization modification. rsc.org This strategy enables the grafting of different functional groups onto the polymer side chains under mild conditions. rsc.org The chlorine on a chloromethyl group on a polymer repeat unit can be displaced in a substitution reaction, offering a route for post-polymerization modification. scholaris.ca

Tailoring of Material Properties through this compound Incorporations

The unique bifunctional nature of this compound, which contains both a reactive chloromethyl group and a phenolic hydroxyl group, makes it a valuable monomer and modifying agent for tailoring the properties of various materials. Its incorporation into polymer backbones or onto surfaces allows for precise control over the final characteristics of the material, including thermal stability, chemical resistance, and mechanical strength. This is primarily achieved through the formation of highly cross-linked networks and the introduction of specific functional moieties.

The chloromethyl group (–CH₂Cl) serves as a highly reactive electrophilic site, enabling the molecule to participate in reactions like Friedel-Crafts alkylation, etherification, and esterification. This reactivity is fundamental to its role in polymer chemistry. When used as a monomer or cross-linking agent in the synthesis of phenolic or epoxy resins, the chloromethyl group can react with other aromatic rings or nucleophiles to form stable methylene (B1212753) (–CH₂–) or ether bridges. wikipedia.org This process of cross-linking transforms linear or branched prepolymers into a rigid three-dimensional network. wikipedia.org The resulting thermoset materials are characterized by their exceptional hardness, dimensional stability, and resistance to chemical attack and high temperatures. wikipedia.orgcapitalresin.com

Furthermore, the phenolic aspect of the molecule contributes to inherent properties such as flame retardancy and antioxidant capabilities. The presence of sterically hindered phenolic units, for example, can enhance a material's stability against oxidation and radical scavenging activity. By chemically grafting a molecule like this compound onto a polymer, these antioxidant properties can be permanently tethered to the material, preventing leaching and ensuring long-term performance. The chloromethyl group provides the anchor for this covalent attachment.

The table below summarizes the effects on material properties that can be achieved by incorporating the functional groups present in this compound.

Property ModifiedEffect of IncorporationChemical RationaleSupporting Evidence
Thermal Stability IncreasedFormation of a highly cross-linked 3D network restricts polymer chain mobility, raising the glass transition and decomposition temperatures. wikipedia.orgcapitalresin.comresearchgate.netdergipark.org.tr
Mechanical Strength Increased Hardness & RigidityThe creation of covalent cross-links between polymer chains results in a more rigid and robust material structure. capitalresin.com
Chemical Resistance EnhancedThe dense, cross-linked network limits the penetration of solvents and corrosive chemicals into the polymer matrix. capitalresin.comontosight.ai
Flame Retardancy ImprovedPhenolic structures are known to form a stable char layer upon combustion, which insulates the underlying material from heat and oxygen. ontosight.ai
Adhesion ImprovedThe presence of polar hydroxyl and reactive chloromethyl groups can improve bonding to various substrates, making these polymers useful as adhesives and coatings. ontosight.ai
Antioxidant Properties Added FunctionalityThe phenolic hydroxyl group can be used to stabilize materials against oxidative degradation. The chloromethyl group allows for permanent grafting.

Comprehensive Spectroscopic and Structural Characterization of 2 Chloromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR spectroscopy of 2-(Chloromethyl)phenol provides critical information about the number, environment, and connectivity of protons in the molecule. The aromatic protons typically appear in the range of 6.8 to 7.5 ppm, with their specific chemical shifts and splitting patterns dictated by their position on the benzene (B151609) ring and coupling with neighboring protons. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) are characteristically shifted downfield due to the electron-withdrawing effects of both the chlorine atom and the aromatic ring, generally appearing between 4.5 and 5.0 ppm. The phenolic hydroxyl (-OH) proton signal can vary in position and is often a broad singlet, its chemical shift being sensitive to solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 6.8 - 7.5 Multiplet
-CH₂Cl 4.5 - 5.0 Singlet

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. oregonstate.edu The aromatic carbons of this compound resonate in the typical downfield region of 115 to 160 ppm. The carbon atom attached to the hydroxyl group (C-OH) is found at the lower end of this range, while the carbon bearing the chloromethyl group also exhibits a distinct chemical shift. The carbon of the chloromethyl group (-CH₂Cl) itself appears in the range of 40-50 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Chemical Shift (δ, ppm)
Aromatic C-OH ~155
Aromatic C-CH₂Cl ~128
Other Aromatic CH 115-130

Note: These are approximate chemical shift ranges and can vary based on the specific isomer and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. walisongo.ac.id

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to establish the connectivity of the aromatic protons and confirming the ortho, meta, and para relationships on the benzene ring. walisongo.ac.id

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates directly bonded proton and carbon atoms. libretexts.org It allows for the definitive assignment of which proton is attached to which carbon, for instance, linking the methylene protons to the chloromethyl carbon. libretexts.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. ucla.edu

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch : The hydroxyl group (-OH) gives rise to a strong and broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is due to hydrogen bonding.

C-Cl Stretch : The carbon-chlorine (C-Cl) bond exhibits a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Other significant absorptions include aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching within the aromatic ring at approximately 1500-1600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
Phenolic -OH O-H Stretch 3200-3600 Strong, Broad
Aromatic C-H C-H Stretch >3000 Medium
Aromatic C=C C=C Stretch 1500-1600 Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is approximately 142.58 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 142 and 144 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl and ³⁷Cl).

Common fragmentation pathways for this compound under electron ionization (EI) would likely involve the loss of the chlorine atom or the entire chloromethyl group. The fragmentation pattern provides a unique fingerprint that can be used to confirm the identity of the compound.

This article details the advanced analytical techniques used to elucidate the precise chemical and structural properties of this compound. The focus is on high-resolution mass spectrometry for determining its exact mass, electronic spectroscopy to understand its light-absorbing characteristics, and X-ray diffraction for a definitive view of its solid-state architecture, including the subtle intermolecular forces that govern its crystal lattice.

Spectroscopic and Structural Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with high accuracy. measurlabs.com This method is crucial for confirming the elemental composition of a molecule by providing a mass measurement that is typically accurate to within a few parts per million (ppm).

For this compound, the theoretical exact mass can be calculated from the sum of the masses of its constituent atoms (C₇H₇ClO). Using the most abundant isotopes of each element, the monoisotopic mass is determined to be 142.0185425 Da. nih.gov Experimental determination via HRMS would involve ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions. measurlabs.com The high resolution of the instrument allows for the differentiation of ions with very similar masses, ensuring an unambiguous identification of the compound. While specific experimental HRMS data for this compound is not detailed in the provided search results, the technique is standard for the structural confirmation of organic molecules. nih.gov

Below is a table summarizing the calculated mass properties for this compound.

PropertyValueReference
Molecular FormulaC₇H₇ClO nih.gov
Average Mass142.58 g/mol epa.gov
Monoisotopic Mass142.018543 g/mol epa.gov

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

Phenols and their derivatives typically exhibit absorption bands in the ultraviolet region. ias.ac.in For substituted phenols like this compound, the position and intensity of these bands are influenced by the nature and position of the substituents on the aromatic ring. The chloromethyl and hydroxyl groups on the benzene ring in this compound will affect the energy of the electronic transitions. Generally, substituted phenols show transitions analogous to those of benzene, often with a shift in wavelength and an increase in intensity due to the reduced symmetry. ias.ac.in For instance, studies on similar molecules like 2-chlorophenol (B165306) show absorption maxima that are sensitive to the solvent environment. researchgate.net While specific UV-Vis spectra for this compound are not provided in the search results, it is expected to show characteristic absorption bands in the UV region, likely between 260-290 nm. ias.ac.in

Single-crystal X-ray diffraction analysis would provide the definitive molecular structure of this compound. Although a specific crystal structure for this compound is not available in the search results, the methodology involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This analysis yields the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. uol.de

From such data, one could determine the precise bond lengths (e.g., C-C, C-O, C-H, C-Cl) and bond angles within the molecule. It would also reveal the conformation of the chloromethyl group relative to the phenyl ring and the hydroxyl group. Studies on similar molecules, such as derivatives of chloromethyl ketones and other substituted phenols, demonstrate the power of this technique in revealing detailed structural features. nih.govmdpi.com

The way molecules pack in a crystal is determined by various intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.net For this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, and the oxygen atom and the chlorine atom can act as hydrogen bond acceptors.

Computational Chemistry and Theoretical Modeling of 2 Chloromethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic reactivity of 2-(chloromethyl)phenol. These methods model the molecule's electron distribution to predict its behavior in chemical reactions.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to map out the potential energy surfaces of chemical reactions, identifying stable intermediates and the high-energy transition states that connect them. For a molecule like this compound, DFT can elucidate the mechanisms of its characteristic reactions, such as nucleophilic substitution at the benzylic carbon or electrophilic aromatic substitution on the phenol (B47542) ring.

While specific DFT studies focused solely on this compound are not extensively documented in the literature, the principles are well-established through research on related compounds. For instance, DFT calculations on benzyl (B1604629) chloride have been used to analyze intermediates in its reduction at a silver electrode, identifying benzyl radicals and their derivatives as key species. nih.gov This approach would be invaluable for understanding similar reactions involving this compound.

DFT is also used to model the ring-opening reactions of epoxides like 2-(chloromethyl)oxirane, a structurally related compound. researchgate.netresearchgate.net These studies use DFT to examine transition state geometries and activation parameters, confirming SN2-like mechanisms. researchgate.net Similarly, for this compound, DFT could model the transition states for reactions such as its conversion to o-hydroxybenzyl alcohol or its reaction with amines to form aminomethyl phenols. acs.org The method can determine activation enthalpies and entropies, providing a detailed picture of the reaction kinetics. acs.org Computational modeling of the oxidation of o-hydroxybenzyl alcohol, the corresponding alcohol, to o-hydroxybenzaldehyde also relies on DFT to suggest reaction mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is essential for understanding how a molecule like this compound interacts with its environment and other molecules.

Simulations of Reaction Dynamics and Solvent Effects

MD simulations are a critical tool for understanding how solvents influence chemical reactions at a molecular level. easychair.org By explicitly modeling solvent molecules, MD can capture solvent-mediated interactions and the role of hydration shells, which can significantly affect reaction rates and mechanisms. easychair.orgresearchgate.net While specific MD simulations of the reaction dynamics of this compound are not prominent in the literature, the methodology is widely applied. For example, reactive MD simulations have been used to study the pyrolysis of phenolic polymers under extreme conditions, identifying reaction pathways like dehydrogenation and dehydration. researchgate.net

The effect of solvents on reaction energy barriers can be significant. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, which treat the reacting species with high-level quantum chemistry and the surrounding solvent with classical mechanics, are particularly powerful. tsukuba.ac.jp Studies on Diels-Alder reactions show that the presence of a solvent can substantially lower the free energy barrier. researchgate.net For this compound, MD simulations could be used to model its reactions in various solvents, predicting how the solvent structure and dynamics affect the stability of reactants, transition states, and products, thereby influencing reaction outcomes. uni-bonn.de

Predictive Modeling of Molecular Interactions

MD simulations are frequently used to predict and analyze the non-covalent interactions between a small molecule and a biological target, such as a protein or DNA. nih.gov This process often begins with molecular docking to predict the most likely binding pose, followed by MD simulations to assess the stability of the complex and refine the interaction model. frontiersin.org

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies use computational models to correlate the chemical structure of compounds with their biological activity or toxicity. scholarsresearchlibrary.com These models are essential for predicting the properties of new compounds and for understanding the structural features that drive a particular effect.

Several QSAR studies have been conducted on derivatives of this compound. For example, a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones, which can be synthesized from this compound precursors, were evaluated for their cytotoxic activity against cancer cell lines. researchgate.netnih.gov Computational QSAR models were developed to relate structural descriptors (constitutional, chemical, and electronic) to the observed anticancer activity, with results showing good correlation with experimental data and molecular docking binding energies. researchgate.net

Broader QSAR studies on the toxicity of phenols and other substituted aromatic compounds to aquatic organisms like Tetrahymena pyriformis have also been performed. mdpi.comresearchgate.net In one such study, 2-chloromethyl-4-nitrophenol was identified as an outlier, suggesting that its combination of electron-withdrawing groups gives it a particularly strong induction effect. mdpi.com These models use molecular descriptors to predict toxicity, demonstrating the utility of computational approaches in environmental risk assessment. scholarsresearchlibrary.commdpi.comresearchgate.net

Table 1: QSAR Model for Cytotoxicity of Quinazoline (B50416) Derivatives
Model TypeKey DescriptorsCorrelation Coefficient (R²)Application
Genetic Algorithm-Partial Least Squares (GA-PLS)Topological, Physicochemical, ElectronicNot specifiedPredicting anti-breast cancer activity of quinazoline derivatives. nih.gov
Multiple Linear Regression (MLR)Constitutional, Charge, 2D AutocorrelationNot specifiedPredicting anticancer activity of quinazoline derivatives. researchgate.net
Table 2: QSAR Models for Aquatic Toxicity of Phenols
Compound SetModeling MethodKey DescriptorsPredictive Correlation (Q²ext)Application
50 Phenol AnaloguesSupport Vector Regression (SVR)Not specified0.972Predicting narcosis toxicities. researchgate.net
23 Phenol DerivativesMultiple Linear Regression (MLR)Quantum Chemical Parameters0.80Predicting toxicity to Tetrahymena pyriformis. scholarsresearchlibrary.com
Substituted AromaticsRadial Basis Function Neural Network (RBFNN)Functional Groups (-NO₂, -X)Not specifiedEstimating toxicity to Tetrahymena pyriformis. mdpi.com

Theoretical Investigations of Aromaticity and Substituent Effects

The aromaticity of the benzene (B151609) ring in this compound is a subject of interest in computational chemistry, as it is influenced by the electronic interplay between the hydroxyl (-OH) and chloromethyl (-CH₂Cl) substituents. Theoretical studies, often employing Density Functional Theory (DFT), provide insights into how these groups modulate the π-electron system of the aromatic core. Aromaticity is not a single, directly measurable quantity but is rather described through various computed indices, including geometric, magnetic, and electronic descriptors.

Geometric and Magnetic Aromaticity Indices

Commonly used theoretical descriptors for aromaticity include the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). The HOMA index is a geometry-based measure, where a value close to 1 indicates high aromaticity, reflecting low bond length alternation. Conversely, a value approaching 0 suggests a non-aromatic, olefinic-like structure. NICS values, based on magnetic shielding computed at the center of the ring, provide a magnetic criterion for aromaticity. Negative NICS values typically signify aromatic character, while positive values indicate anti-aromaticity. For instance, studies on substituted phenols and other aromatic systems utilize methods like GIAO/B3LYP/6-311++G** to calculate NICS values. d-nb.info

In this compound, the hydroxyl group and the chloromethyl group are positioned ortho to each other. The -OH group is a strong π-electron-donating group through resonance and a σ-electron-withdrawing group through induction. libretexts.org The chloromethyl group is generally considered to be a weak electron-withdrawing group due to the inductive effect of the chlorine atom. quora.com The ortho-positioning of these substituents leads to a complex interplay of resonance, inductive, and potential steric effects that can influence the geometry and, consequently, the aromaticity of the benzene ring.

Substituent Effects on Electronic Structure

The electronic nature of substituents significantly alters the electron density distribution within the aromatic ring. Electron-donating groups (EDGs) generally increase the electron density, particularly at the ortho and para positions, which can enhance the reactivity of the ring towards electrophilic substitution. quora.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring. mdpi.com

Expected Aromaticity and Substituent Influence

Based on the general principles of substituent effects, the strong π-donating character of the hydroxyl group is anticipated to maintain a high degree of aromaticity in the benzene ring of this compound. However, the combined electron-withdrawing inductive effects of both the -OH and -CH₂Cl groups, along with potential steric strain from their ortho placement, might lead to slight localized deformations in the ring geometry. This could result in a HOMA value that is slightly reduced compared to unsubstituted phenol. The NICS values would still be expected to be negative, confirming the retention of aromatic character.

The following table summarizes the general electronic effects of the substituents present in this compound, which form the basis for theoretical predictions of their impact on aromaticity.

SubstituentPositionInductive EffectResonance EffectOverall Electronic Effect on Ring
-OHOrthoElectron-withdrawingElectron-donatingActivating (Ortho, Para-directing)
-CH₂ClOrthoWeakly electron-withdrawingNegligibleWeakly deactivating

Future Research Directions and Unexplored Avenues for 2 Chloromethyl Phenol

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of 2-(Chloromethyl)phenol often relies on the Blanc chloromethylation reaction, which involves formaldehyde (B43269) and hydrogen chloride. wikipedia.org Future research is increasingly focused on developing greener and more sustainable alternatives that mitigate the environmental and safety concerns associated with these classical methods.

Key areas of future research in green synthesis include:

Alternative Reagents and Feedstocks: A primary goal is the replacement of hazardous reagents like formaldehyde. Research is anticipated to explore less toxic C1 sources and the use of phenol (B47542) derived from renewable biomass, such as lignin, to reduce reliance on petrochemical feedstocks. chemrxiv.org Greener protocols for synthesizing substituted phenols from arylboronic acids using oxidants like hydrogen peroxide also represent a promising direction. nih.govresearchgate.net

Benign Catalytic Systems: The development of novel catalysts is crucial for sustainable synthesis. This includes exploring solid acid catalysts, ionic liquids, and phase transfer catalysts that can operate under milder conditions and are more easily recycled than traditional Lewis acids like ZnCl₂. researchgate.netresearchgate.netiosrjournals.orggoogle.com A recent greener chloromethylation procedure for lignin, for example, successfully utilized acetic acid as a solvent without a Lewis acid catalyst. chemrxiv.org

Eco-Friendly Solvents and Conditions: Shifting away from chlorinated solvents towards greener alternatives such as water, ethanol (B145695), or supercritical fluids is a key tenet of sustainable chemistry. nih.gov Research will also likely focus on energy-efficient methods, such as microwave-assisted or biocatalytic processes, which can reduce reaction times and energy consumption.

Biocatalysis: The use of enzymes, such as tyrosinases or laccases, offers a highly selective and environmentally friendly approach to phenol functionalization. nih.govmdpi.com Future studies may investigate biocatalytic systems for the direct and regioselective functionalization of phenols, potentially offering a novel route to precursors of this compound or its derivatives under mild, aqueous conditions. rsc.org

Green Chemistry ApproachTraditional Method ComponentPotential Future AlternativeAnticipated Benefit
Alternative ReagentsFormaldehyde, Fossil-fuel derived PhenolLess toxic C1 sources, Lignin-derived PhenolReduced toxicity and reliance on fossil fuels
Benign CatalystsHomogeneous Lewis Acids (e.g., ZnCl₂)Solid acids, Ionic liquids, BiocatalystsImproved recyclability, milder reaction conditions
Eco-Friendly SolventsChlorinated SolventsWater, Ethanol, Supercritical FluidsReduced environmental impact and worker exposure
Energy EfficiencyConventional HeatingMicrowave-assisted synthesis, Flow chemistryLower energy consumption, faster reactions

Exploration of Novel Catalytic Transformations

The inherent reactivity of the phenolic hydroxyl group and the aromatic ring in this compound opens the door to a wide array of novel catalytic transformations beyond its use as a simple building block. Future research is expected to leverage modern catalysis to unlock new reaction pathways and synthesize valuable new molecules.

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring is a powerful strategy for increasing molecular complexity efficiently. acs.org Future research could explore ruthenium-photoredox dual catalysis or other transition-metal-catalyzed systems to achieve regioselective alkylation, arylation, or olefination at positions other than the chloromethyl group, creating diverse substituted phenol derivatives. nih.gov

Oxidative Coupling Reactions: Catalytic oxidative coupling of phenols is a well-established method for forming C-C and C-O bonds, leading to biphenols or diaryl ethers, which are common motifs in natural products and functional materials. wikipedia.orgnih.govacs.org The application of modern catalysts, including those based on vanadium or iron, to this compound could yield novel dimeric structures. researchgate.net Controlling the chemo- and regioselectivity (ortho-ortho, para-para, or ortho-para coupling) will be a key challenge and a focus of future investigations. rsc.orgrsc.org

Catalytic Ring-Opening and Rearrangement: While less common, the catalytic cleavage of the phenol ring is an emerging area of interest. science.gov Research into catalysts that can induce selective ring-opening or rearrangement of the this compound scaffold could lead to the synthesis of unique aliphatic or heterocyclic compounds from an aromatic starting material. bohrium.com Gallium heterobimetallic complexes, for instance, have been shown to catalyze the ring-opening of meso-epoxides using phenolic oxygen nucleophiles. acs.org

Advanced Applications in Functional Materials and Supramolecular Chemistry

The bifunctional nature of this compound, with its nucleophilic hydroxyl group and electrophilic chloromethyl group, makes it an ideal monomer or building block for the synthesis of advanced functional materials and complex supramolecular architectures.

Polymer Synthesis: this compound can serve as a monomer for creating novel phenol-based polymers and resins. elsevier.com Its functional groups allow for incorporation into polyesters, polyurethanes, and phenol-aldehyde type polymers. mdpi.com Future research will likely focus on synthesizing polymers with tailored properties, such as high thermal stability, flame retardancy, or specific antioxidant activities, by leveraging the phenolic moiety. nih.govmdpi.com The ability of polyphenols to engage in various non-covalent interactions also opens avenues for designing self-healing materials or smart polymers that respond to environmental stimuli. researchgate.net

Macrocycle and Host-Guest Chemistry: The compound is a prime candidate for the synthesis of macrocyclic arenes, such as calixarenes or pillararenes. mdpi.com The ortho-positioning of the reactive groups can facilitate cyclization reactions to form well-defined cavities capable of molecular recognition. These macrocycles are central to supramolecular chemistry, with applications in sensing, catalysis, and drug delivery. nih.gov

Surface Functionalization: The reactive chloromethyl group can be used to covalently attach the phenol moiety to surfaces, nanoparticles, or other polymer backbones. This allows for the creation of functionalized materials where the phenolic hydroxyl group can be exploited for its antioxidant properties, its ability to coordinate with metal ions, or its participation in hydrogen bonding networks. nih.gov

Supramolecular Networks: The phenolic hydroxyl group is adept at forming strong hydrogen bonds, while the aromatic ring can participate in π–π stacking. These non-covalent interactions are the foundation of supramolecular chemistry. acs.org Research can explore how this compound and its derivatives self-assemble into complex, ordered structures like gels, liquid crystals, or coordination polymers with emergent functional properties. mdpi.com

Application AreaRole of this compoundPotential Functional PropertyExample Material/System
Polymer ChemistryMonomerThermal stability, Antioxidant activityPhenolic resins, Functional polyesters
Supramolecular ChemistryBuilding Block for MacrocyclesMolecular recognition, EncapsulationCalixarene-type host molecules
Materials ScienceSurface Modification AgentAnticorrosion, BiocompatibilityFunctionalized nanoparticles, Coated surfaces
Self-AssemblyMolecular TectonGelation, Liquid crystallinitySupramolecular gels, Ordered thin films

Integration with Flow Chemistry and Automated Synthesis

The synthesis and transformation of this compound are well-suited for integration with modern process technologies like flow chemistry and automated synthesis. These approaches offer significant advantages in terms of safety, efficiency, reproducibility, and scalability.

Enhanced Safety and Control: Chloromethylation reactions can be hazardous, involving toxic reagents and exothermic events. Flow chemistry mitigates these risks by using small reactor volumes, which allows for superior heat and mass transfer. pharmtech.comwuxiapptec.comcomchart.com This precise control minimizes the risk of runaway reactions and allows for the safe handling of unstable intermediates or hazardous reagents, which can be generated and consumed in situ. mt.commt.com

Process Optimization and Scalability: Flow reactors enable rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. wiley-vch.de A process developed on a small scale can be readily scaled up by "numbering-up" (running multiple reactors in parallel) or by extending the operation time, bypassing the challenges often associated with traditional batch scale-up. comchart.com Flow protocols have already been developed for related transformations like arene hydroxylation and polymer functionalization. researchgate.netorganic-chemistry.org

Multi-Step and Automated Synthesis: The modular nature of flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. syrris.com An automated platform could, for example, perform the synthesis of this compound in the first reactor, followed by a subsequent functionalization (e.g., etherification or coupling reaction) in a second reactor. chimia.ch This integration streamlines the entire synthetic sequence, reducing manual labor and process time.

The application of flow chemistry is particularly promising for exploring the novel catalytic transformations discussed previously, allowing for the safe exploration of a wider range of reaction conditions and the rapid screening of catalysts.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 2-(chloromethyl)phenol in environmental samples?

  • Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. For complex matrices (e.g., soil or sediment), employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for pre-concentration. Validate methods using spiked recovery experiments to ensure accuracy (85–110%) and precision (RSD <10%) .

Q. How can researchers mitigate genotoxicity risks when handling this compound in laboratory settings?

  • Methodological Answer : Follow strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and fume hoods. Conduct reverse mutation tests (e.g., Ames test) to screen for mutagenicity. Refer to hazard assessments that classify this compound as a suspected genotoxin based on positive reverse mutation assays .

Q. What are the key physicochemical properties of this compound that influence its environmental persistence?

  • Methodological Answer : Determine its log P (octanol-water partition coefficient) to assess hydrophobicity and potential bioaccumulation. Measure hydrolysis rates under varying pH and temperature conditions. Its chloromethyl group enhances reactivity, making it susceptible to nucleophilic substitution, which impacts degradation pathways .

Advanced Research Questions

Q. How can conflicting data on the toxicity of chlorophenols, including this compound, be resolved in systematic reviews?

  • Methodological Answer : Apply a two-step literature screening process:

Title/abstract screening : Exclude studies with irrelevant endpoints (e.g., industrial exposure) using inclusion criteria like in vitro genotoxicity or in vivo acute toxicity.

Full-text review : Prioritize studies with robust experimental designs (e.g., OECD guidelines) and control for confounding variables (e.g., purity of test substance). ATSDR’s 2022 toxicological profile screened 974 records, retaining 416 studies for analysis .

Q. What experimental strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with modifications to the chloromethyl or phenolic group (e.g., replacing chlorine with fluorine). Use computational tools (e.g., DFT calculations) to correlate electronic properties with biological activity. Compare toxicity data across analogs to identify critical substituents .

Q. How do environmental matrices (e.g., soil, water) affect the degradation kinetics of this compound?

  • Methodological Answer : Conduct photolysis experiments using simulated sunlight (Xe arc lamps) and monitor degradation via HPLC. For biodegradation, inoculate samples with microbial consortia from contaminated sites and quantify metabolites (e.g., catechol derivatives). Soil organic matter content significantly reduces degradation rates due to adsorption .

Q. What are the challenges in quantifying this compound in complex polymer mixtures, such as epoxy resins?

  • Methodological Answer : Use pyrolysis-GC-MS to thermally decompose polymers and release monomeric this compound. Calibrate with certified reference materials (CRMs) of similar polymers (e.g., formaldehyde-phenol-chloromethyl oxirane copolymers, CAS 67924-34-9) to account for matrix effects .

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